Cas no 65078-77-5 (2,3-Dichloro-6-nitroaniline)
2,3-Dichloro-6-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2,3-dichloro-6-nitro-
- 2,3-Dichloro-6-nitroaniline
- 2,3-Dichloro-6-nitrobenzenamine
- Benzenamine, 2,3-dichloro-6-nitro-
- RDCOVUDTFKIURA-UHFFFAOYSA-N
- FCH1330152
- AK205589
- SY039015
- SB78221
- MFCD00110529
- DTXSID20983629
- SCHEMBL5635430
- AS-10117
- DB-239463
- 65078-77-5
- NS00055188
- EN300-185711
- CS-0060318
- W-109245
- AKOS015890724
- EINECS 265-378-3
-
- MDL: MFCD00110529
- Inchi: 1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
- InChI Key: RDCOVUDTFKIURA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1N)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 205.96500
- Monoisotopic Mass: 205.964983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 71.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.624±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 166.7 ºC
- Boiling Point: 323.5℃ at 760 mmHg
- Flash Point: 149.4±26.5 °C
- Refractive Index: 1.655
- Solubility: Almost insoluble (0.05 g/l) (25 º C),
- PSA: 71.84000
- LogP: 3.58820
- Vapor Pressure: No data available
2,3-Dichloro-6-nitroaniline Security Information
- Signal Word:warning
- Hazard Statement: H411 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H411 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
2,3-Dichloro-6-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118634-1g |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 95% | 1g |
$122 | 2021-06-17 | |
| Chemenu | CM118634-5g |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 95% | 5g |
$327 | 2021-06-17 | |
| ChemScence | CS-0060318-250mg |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 98.18% | 250mg |
$50.0 | 2022-04-26 | |
| ChemScence | CS-0060318-1g |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 98.18% | 1g |
$123.0 | 2022-04-26 | |
| ChemScence | CS-0060318-2500mg |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 98.18% | 2500mg |
$243.0 | 2021-09-02 | |
| ChemScence | CS-0060318-5g |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 98.18% | 5g |
$356.0 | 2021-09-02 | |
| ChemScence | CS-0060318-10g |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 98.18% | 10g |
$650.0 | 2021-09-02 | |
| ChemScence | CS-0060318-25g |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 98.18% | 25g |
$1082.0 | 2021-09-02 | |
| TRC | D436775-50mg |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 50mg |
$ 98.00 | 2023-09-07 | ||
| TRC | D436775-250mg |
2,3-Dichloro-6-nitroaniline |
65078-77-5 | 250mg |
$138.00 | 2023-05-18 |
2,3-Dichloro-6-nitroaniline Suppliers
2,3-Dichloro-6-nitroaniline Related Literature
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1. A convenient copper-catalyzed direct amination of nitroarenes with O-alkylhydroxylaminesShinzo Seko,Kunihito Miyake,Norio Kawamura J. Chem. Soc. Perkin Trans. 1 1999 1437
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2. The influence of chlorine and sulphonate substituents on the visible absorption maxima of some azo dyesDavid Greenwood,Michael G. Hutchings,Brian Lamble J. Chem. Soc. Perkin Trans. 2 1986 1107
Additional information on 2,3-Dichloro-6-nitroaniline
2,3-Dichloro-6-Nitroaniline: A Comprehensive Overview
2,3-Dichloro-6-nitroaniline (CAS No. 65078-77-5) is a highly specialized organic compound with significant applications in various industrial and chemical sectors. This compound is a derivative of aniline, featuring two chlorine atoms at the 2 and 3 positions of the benzene ring and a nitro group at the 6 position. The molecular formula of 2,3-dichloro-6-nitroaniline is C7H5Cl2N3O2, and its molecular weight is approximately 241.0 g/mol. The compound is widely recognized for its unique chemical properties and its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 2,3-dichloro-6-nitroaniline involves a multi-step process that typically begins with the nitration of an appropriate aniline derivative. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while minimizing side reactions. These innovations have not only enhanced the efficiency of production but also reduced environmental impact by lowering energy consumption.
The physical properties of 2,3-dichloro-6-nitroaniline are well-documented. It appears as a crystalline solid with a melting point of around 180°C and a boiling point exceeding 400°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its stability under various environmental conditions has been extensively studied, with findings indicating that it is resistant to hydrolysis under neutral pH conditions but can undergo decomposition in strongly acidic or basic environments.
In terms of chemical reactivity, 2,3-dichloro-6-nitroaniline is highly reactive due to the electron-withdrawing effects of the nitro and chlorine substituents on the aromatic ring. This reactivity makes it an ideal candidate for further functionalization in organic synthesis. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For example, researchers have successfully used 2,3-dichloro-6-nitroaniline as a building block for constructing MOFs with high surface area and exceptional catalytic activity.
The applications of 2,3-dichloro-6-nitroaniline are diverse and expanding rapidly with advancements in materials science. One notable application is its use as an intermediate in the pharmaceutical industry for synthesizing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. Recent clinical studies have demonstrated promising results in preclinical models, suggesting that these derivatives could be developed into novel therapeutic agents.
In addition to its role in pharmaceuticals, 2,3-dichloro-6-nitroaniline finds application in agrochemicals as an intermediate for synthesizing pesticides and herbicides. Its ability to undergo various substitution reactions makes it highly versatile in this context. Furthermore, the compound has been explored for its potential in electronic materials, particularly in the development of organic semiconductors for flexible electronics.
From an environmental perspective, the ecological impact of 2,3-dichloro-6-nitroaniline has been a subject of recent research interest. Studies have shown that while the compound exhibits moderate toxicity to aquatic organisms under acute exposure conditions, its persistence in natural environments is relatively low due to microbial degradation pathways. Regulatory agencies have established guidelines for safe handling and disposal to minimize environmental risks associated with this compound.
In conclusion, 2,3-dichloro-6-nitroaniline (CAS No. 65078-77-5) is a versatile compound with significant potential across multiple industries. Its unique chemical properties and reactivity make it an invaluable intermediate in organic synthesis, while ongoing research continues to uncover new applications and improve its production processes. As advancements in materials science and biotechnology continue to evolve, 2,3-dichloro-6-nitroaniline is poised to play an even more critical role in shaping future innovations.
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